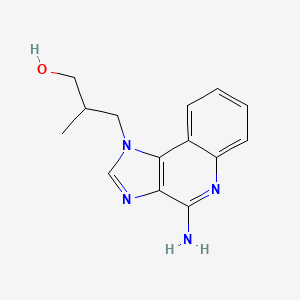

3-Hydroxy Imiquimod

Overview

Description

3-Hydroxy Imiquimod is a derivative of Imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts . The addition of a hydroxyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Imiquimod typically involves the hydroxylation of Imiquimod. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Imiquimod undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to Imiquimod.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Treatment of Skin Conditions

- Actinic Keratosis : A study demonstrated that a 12-day course of 5% Imiquimod was effective in treating actinic keratosis, showing a complete clinical response rate of 52.3% among patients . The severity of local reactions correlated positively with treatment efficacy.

- Basal Cell Carcinoma : 3-Hydroxy Imiquimod has shown promise in treating superficial basal cell carcinoma. A clinical case highlighted significant adverse effects, including generalized weakness and myalgias, suggesting that while effective, careful monitoring is necessary .

Cervical Intraepithelial Neoplasia (CIN)

Topical application of Imiquimod has been studied for its effectiveness in treating high-grade cervical intraepithelial neoplasia (CIN). A meta-analysis indicated a regression rate of approximately 61% in patients treated with Imiquimod compared to conization procedures . This suggests that while effective, it may not be superior to surgical interventions.

Antiviral Activity

Research has indicated that Imiquimod exhibits antiviral properties against various viruses, including herpes simplex virus (HSV) and vaccinia virus. A study involving immunosuppressed mice showed that topical administration significantly reduced viral load and improved clinical outcomes .

Comparative Efficacy

The following table summarizes the efficacy of this compound in various clinical applications:

Case Study: Actinic Keratosis Treatment

A cohort study involving 34 patients treated with a 12-day regimen of 5% Imiquimod reported a complete clinical response in over half the cases, with local reactions correlating positively with treatment success. This suggests that higher local reactions may predict better outcomes .

Case Study: Cervical Intraepithelial Neoplasia

In a clinical trial involving women with high-grade CIN, those treated with topical Imiquimod showed a treatment success rate of 43% based on intention-to-treat analysis and up to 60% based on per-protocol analysis after 20 weeks .

Mechanism of Action

The mechanism of action of 3-Hydroxy Imiquimod involves the activation of the immune system. It stimulates the production of interferons and other cytokines, leading to the activation of immune cells such as macrophages and dendritic cells. These cells then migrate to the site of infection or lesion, initiating a local immune response that helps eliminate the infectious agent or precancerous cells .

Comparison with Similar Compounds

Imiquimod: The parent compound, known for its immune-modulating properties.

Resiquimod: An analog of Imiquimod with enhanced potency and broader immune-stimulating effects.

EAPB0203, EAPB0503, EABP02303: Imidazoquinoxaline analogues with modifications to the imidazoquinoline structure, offering different pharmacological profiles .

Uniqueness: 3-Hydroxy Imiquimod is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential biological activity. This modification allows for more diverse applications and the possibility of developing new therapeutic agents with improved efficacy and safety profiles .

Biological Activity

3-Hydroxy Imiquimod is a derivative of imiquimod, an immune response modifier widely used in dermatological treatments, particularly for skin cancers and viral infections. This compound has garnered attention due to its immunomodulatory properties, which can influence various biological pathways, particularly those related to inflammation and immune response.

The biological activity of this compound is primarily linked to its interaction with Toll-like receptor 7 (TLR7). This interaction leads to the activation of several signaling pathways, including:

- Cytokine Production : It induces the production of key cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .

- Inflammatory Response : The compound enhances the recruitment of immune cells like plasmacytoid dendritic cells (pDCs) and T lymphocytes to the site of application, promoting an inflammatory response that aids in tumor clearance and antiviral activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the STAT1/NF-κB signaling pathway in dendritic cells, leading to reduced secretion of pro-inflammatory cytokines such as IL-6 and TNF . This suggests a dual role where it can modulate inflammation while still promoting an effective immune response.

In Vivo Studies

Case Study: Psoriasis Model

A significant study involving a psoriasis model showed that treatment with this compound resulted in:

- Decreased skin thickness and erythema.

- Reduced levels of inflammatory cytokines including IL-1β, IL-6, and IFN-γ.

- Inhibition of CD8+ T cell activation, indicating a reduction in effector T cell responses .

Table 1: Effects of this compound on Inflammatory Markers in Psoriasis Model

| Cytokine | Control Group | This compound Group |

|---|---|---|

| IL-1β | High | Low |

| IL-6 | High | Low |

| IFN-γ | High | Low |

| TNF | High | Low |

Clinical Applications

This compound has shown promise in treating various dermatological conditions. Its efficacy is particularly noted in:

- Basal Cell Carcinoma : It acts as an adjunct therapy, enhancing local immune responses against tumor cells .

- Viral Infections : Topical application has been effective in cases resistant to conventional antiviral treatments, such as herpes simplex virus infections .

Adverse Effects and Tolerability

While generally well-tolerated, the use of this compound can lead to local skin reactions such as erythema, burning sensations, and occasionally more severe inflammatory responses. Monitoring for these effects is essential during treatment .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which 3-Hydroxy Imiquimod activates immune responses in preclinical models?

this compound (a TLR7 agonist) binds to Toll-like receptor 7 (TLR7) on dendritic cells and macrophages, triggering MyD88-dependent signaling. This activates NF-κB and IRF7 pathways, leading to production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) and enhanced antigen presentation . Methodological validation includes:

- In vitro assays : TLR7 activation confirmed via HEK293-TLR7 reporter cells (EC₅₀ = 2.1 µM) .

- Cytokine profiling : ELISA or multiplex assays quantify IFN-α levels in supernatants of treated immune cells .

- Knockout models : TLR7⁻/⁻ mice show abrogated cytokine responses, confirming receptor specificity .

Q. How do experimental designs for topical application of this compound vary across preclinical studies?

Protocols differ in dose, frequency, and application sites, complicating cross-study comparisons:

- Dosage : Ranges from 45 mg to 62.5 mg applied to shaved dorsal skin or ears in murine models .

- Duration : 5–16 days, with longer treatments linked to sustained cytokine induction but increased local inflammation .

- Control groups : Vehicle creams (e.g., petrolatum-based) are critical for distinguishing drug-specific effects from mechanical irritation .

Q. What is the evidence for this compound’s direct pro-apoptotic effects on tumor cells?

In Tasmanian devil facial tumor (DFT1) cells and human squamous cell carcinoma (SCC12), imiquimod induces caspase-9-dependent apoptosis independently of immune cells:

- Dose-response assays : 10–50 µM imiquimod reduces viability by 40–80% via PARP cleavage .

- Mechanistic studies : Proteasome-mediated degradation of A20 (an anti-apoptotic protein) activates JNK signaling, driving intrinsic apoptosis .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data in clinical trials of this compound for neoplasia?

Meta-analyses reveal variability in regression rates due to:

- Heterogeneous endpoints : Partial vs. complete response criteria (e.g., 20% partial response in breast cancer metastases vs. 75% clearance in actinic keratosis) .

- Patient stratification : HPV-positive cervical intraepithelial neoplasia (CIN) shows higher regression (OR = 4.27) than HPV-negative cohorts .

- Immunohistochemical validation : Quantifying CD8+ T-cell infiltration and IFN-γ mRNA levels post-treatment improves outcome correlation .

Q. What methodological approaches optimize combination therapies with this compound and radiation/chemotherapy?

Synergistic regimens require timing and dose adjustments:

- Preclinical models : Imiquimod + ionizing radiation in murine breast cancer enhances tumor-specific CD8+ T-cell responses (2-fold increase vs. monotherapy) .

- Sequencing : Applying imiquimod after chemotherapy (e.g., 5-FU) reduces immunosuppressive myeloid-derived suppressor cells (MDSCs) in SCC .

- Pharmacokinetic monitoring : LC-MS/MS detects imiquimod’s systemic absorption (<1% bioavailability), ensuring localized effects .

Q. How can researchers address variability in immune microenvironment responses to this compound?

Single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics identify resistance mechanisms:

- Cytokine profiling : Non-responders exhibit elevated IL-10 and TGF-β, suggesting immunosuppressive niche persistence .

- Tumor-infiltrating lymphocyte (TIL) analysis : Flow cytometry reveals clonal exhaustion markers (e.g., PD-1, TIM-3) in recurrent lesions .

Q. What novel biomarkers predict this compound efficacy in immune-tolerant tumors?

Candidate biomarkers include:

- TLR7 expression : Tumors with ≥50% TLR7+ cells by IHC correlate with higher regression rates (p = 0.02) .

- Baseline IFN-α signatures : RNA-seq of pretreatment biopsies identifies ISG15 and MX1 as predictors of response (AUC = 0.78) .

Q. Methodological Considerations

- Dosing standardization : Adopt the WHO-recommended 5% cream formulation (62.5 mg/dose) for consistency .

- Toxicity mitigation : Pre-treat with emollients to reduce dermatitis; grade adverse events using CTCAE v5.0 .

- Data integration : Use Chou-Talalay synergy models for combination therapy analysis .

Properties

IUPAC Name |

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRATYRRGCLIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.